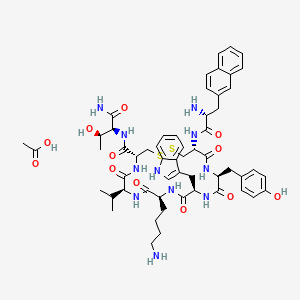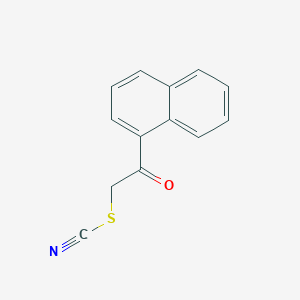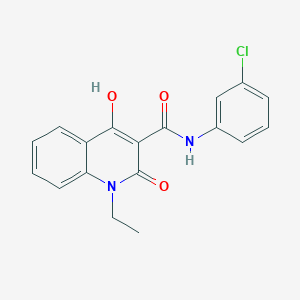
2-Chloro-1-(5-methyloxolan-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(5-methyloxolan-2-yl)ethanone is an organic compound that is commonly known as Meldrum's acid. It is a versatile reagent that is widely used in organic chemistry for the synthesis of various compounds. Meldrum's acid is also used in scientific research for its unique properties and mechanism of action.
科学的研究の応用
Corrosion Inhibition
2-Chloro-1-(5-methyloxolan-2-yl)ethanone, due to its structural similarity to compounds with oxygen and nitrogen atoms, as well as benzene and triazole rings, could potentially act as a corrosion inhibitor. Studies on similar molecules have shown high efficiency in inhibiting corrosion on mild steel surfaces in corrosive environments, such as hydrochloric acid, by forming a protective layer on the metal surface. These corrosion inhibitors are characterized using techniques like weight loss measurements, scanning electron microscopy, and quantum chemical calculations to determine their effectiveness and the mechanisms behind their protective action (Jawad et al., 2020).
Heme Oxygenase-1 Inhibitors
The structural flexibility of 2-Chloro-1-(5-methyloxolan-2-yl)ethanone allows it to potentially bind to the heme oxygenase-1 (HO-1) enzyme's active site, inhibiting its action. This inhibition could be beneficial in understanding HO-1's role in various physiological and pathological processes. By targeting the distal heme pocket of HO-1, similar compounds have demonstrated the potential to modulate the enzyme's activity, which could have therapeutic implications in diseases where HO-1 plays a critical role (Rahman et al., 2008).
Organic Synthesis and Catalysis
Compounds like 2-Chloro-1-(5-methyloxolan-2-yl)ethanone can be utilized in the synthesis of novel organic compounds and catalysts. Their unique structures serve as building blocks for creating complex molecules with potential applications in medicinal chemistry and material science. Research has explored their roles in forming heterocyclic compounds, demonstrating their versatility in organic synthesis processes (Halim & Ibrahim, 2017).
Environmental Science
In environmental science, molecules structurally related to 2-Chloro-1-(5-methyloxolan-2-yl)ethanone have been studied for their role in bioremediation processes, such as the detoxification of soil and water contaminants. These compounds can undergo various chemical transformations in the environment, leading to the formation of less harmful substances. Their degradation pathways and products provide insights into environmental detoxification mechanisms and the development of more effective bioremediation strategies (Aga et al., 1996).
Material Science
In material science, derivatives of 2-Chloro-1-(5-methyloxolan-2-yl)ethanone can contribute to the development of new materials with desirable properties, such as enhanced thermal stability, electrical conductivity, or specific optical characteristics. These materials find applications in various fields, including electronics, photonics, and renewable energy technologies. Studies on similar compounds have focused on their potential as ligands in metal-organic frameworks or as components in electronic devices, showcasing their multifaceted utility in material science (Sun et al., 2007).
特性
IUPAC Name |
2-chloro-1-(5-methyloxolan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c1-5-2-3-7(10-5)6(9)4-8/h5,7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENPEOEDBIXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-methyloxolan-2-yl)ethanone | |
CAS RN |
1500413-70-6 |
Source


|
| Record name | 2-chloro-1-(5-methyloxolan-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2590969.png)
![N-benzyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2590973.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2590976.png)
![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2590977.png)




![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2590985.png)
![1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2590988.png)


![7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2590991.png)
